molecular formula C6H6N2O2 B15244418 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol

5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol

Cat. No.: B15244418
M. Wt: 138.12 g/mol
InChI Key: WNWXMAGEGIHVOZ-UHFFFAOYSA-N
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Description

5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol can be achieved through several methods. One common approach involves the condensation of appropriate precursors under specific conditions. For example, the condensation of 5,6-diaryl-2,7-dithioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones with hydrazine hydrate yields the corresponding hydrazine analogs . Another method involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine hydrate, arylacetylenes, and styrenes. Reaction conditions often involve the use of catalysts such as rhodium (II) pivalate and specific solvents like ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields hydrazine analogs, while reactions with arylacetylenes and styrenes produce various furo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit kinases such as Chk1 and GSK-3β, which are involved in cell cycle regulation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol include:

Uniqueness

This compound is unique due to its specific fused ring system and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h3H,1-2H2,(H,7,8,9)

InChI Key

WNWXMAGEGIHVOZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=O)NC=N2

Origin of Product

United States

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